molecular formula C23H23N5O3S B2407461 N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-82-5

N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2407461
CAS No.: 894040-82-5
M. Wt: 449.53
InChI Key: RUNQGHUAQPNUSC-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a structurally complex oxalamide derivative featuring a thiazolo-triazole fused heterocyclic core. Its design incorporates a 4-ethoxyphenyl group at the N1 position and a m-tolyl-substituted thiazolo[3,2-b][1,2,4]triazole moiety linked via an ethyl chain at the N2 position. The oxalamide backbone is known for its role in flavorant and bioactive molecules, as seen in compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a potent umami agonist .

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-31-19-9-7-17(8-10-19)25-22(30)21(29)24-12-11-18-14-32-23-26-20(27-28(18)23)16-6-4-5-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNQGHUAQPNUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural features, including a thiazolo-triazole moiety and an oxalamide linkage. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitumor applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S, with a molecular weight of 435.5 g/mol. Its structure is illustrated below:

ComponentDescription
Molecular Formula C22H21N5O3S
Molecular Weight 435.5 g/mol
CAS Number 894039-03-3

Antibacterial Activity

Research indicates that compounds containing the triazole and thiazole moieties exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess remarkable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism often involves inhibition of bacterial DNA gyrase and other essential enzymes.

A study highlighted that triazole derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The introduction of specific substituents on the triazole ring was found to enhance antibacterial potency significantly.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research on similar thiazolo-triazole derivatives revealed that they could inhibit the proliferation of cancer cell lines, including lung adenocarcinoma (A549). For example, a derivative with a benzothiazole moiety exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts .

Case Studies

  • Antibacterial Screening : A series of oxalamide derivatives were tested for their antibacterial efficacy. The compound this compound showed promising results with an MIC comparable to standard antibiotics .
  • Antitumor Evaluation : In vitro studies demonstrated that compounds featuring the thiazolo-triazole scaffold could induce apoptosis in cancer cell lines at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with these compounds .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliMIC: 0.25 - 1 µg/mL
AntitumorA549 (lung adenocarcinoma)Induced apoptosis; selective toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

Oxalamides are a versatile class with applications ranging from flavorants to therapeutics. Key comparisons include:

Compound Name Key Substituents Applications Biological Activity Reference
N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 4-ethoxyphenyl, m-tolyl-thiazolo-triazole Undisclosed (likely medicinal) Hypothesized receptor modulation
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl, pyridin-2-yl-ethyl Food flavoring (Savorymyx® UM33) Umami receptor (hTAS1R1/hTAS1R3) agonist
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide 2,3-dimethoxybenzyl, pyridin-2-yl-ethyl Food additive (evaluated by WHO) Safety concerns at low doses

Key Differences :

  • The target compound’s m-tolyl-thiazolo-triazole group introduces steric bulk and aromaticity, likely enhancing binding to hydrophobic pockets compared to S336’s simpler pyridyl group.
  • The 4-ethoxyphenyl substituent may improve metabolic stability over methoxy groups in S336 due to reduced oxidative susceptibility .
Thiazolo-Triazole/Thiadiazole Hybrids

Compounds with fused thiazole-triazole or thiadiazole systems exhibit diverse bioactivities. Notable examples:

Compound Name Core Structure Synthesis Yield Melting Point (°C) Biological Activity Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole 49% 96–98 Antimicrobial, antifungal
Compound 9 () Thiazolidinone-thioxoacetamide 90% 186–187 Undisclosed

Structural and Functional Insights :

  • The triazolo-thiadiazole in demonstrates planar ring systems (max deviation: 0.013 Å), critical for intercalation or enzyme inhibition. The target compound’s thiazolo-triazole core likely shares similar planarity, favoring target engagement.
  • Lower yields in triazolo-thiadiazole synthesis (49% vs. 90% for thiazolidinone derivatives ) highlight challenges in fused heterocycle formation, suggesting the target compound may require optimized conditions.
Triazole Acetamide Derivatives

Click chemistry-derived triazole acetamides, such as 11g (N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide), emphasize green synthesis advantages .

Comparison :

Research Findings and Data Gaps

  • Safety Data : While WHO evaluated oxalamides for food safety , the target compound’s toxicological profile remains unstudied.
  • Synthetic Challenges: High-yield thiazolidinone synthesis (e.g., 90% ) vs. lower yields in triazolo-thiadiazoles underscores the need for method optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones. Subsequent coupling with oxalamide precursors is achieved using carbodiimide-based coupling agents. Key optimization parameters include:

  • Temperature : Maintaining 60–80°C during cyclization to avoid side products .
  • Catalysts : Using triethylamine or DMAP to enhance amide bond formation efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >85% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry of the thiazolo-triazole core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.5 for C22H21N5O3S) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs in crystalline form .

Q. What are the key structural features of this compound that influence its reactivity and potential biological activity?

  • Methodological Answer :

  • Thiazolo-Triazole Core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
  • 4-Ethoxyphenyl Group : Increases lipophilicity, improving membrane permeability .
  • m-Tolyl Substituent : Modulates steric effects and target selectivity .
  • Oxalamide Linker : Facilitates hydrogen bonding with residues like aspartate or glutamate .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Antimicrobial Screening : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., EGFR, PDB: 1M17). Focus on binding energy (ΔG ≤ -8 kcal/mol) and residue-specific hydrogen bonds .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-target complexes .
  • Validation : Correlate docking scores with experimental IC50 values to refine predictive models .

Q. What strategies are employed to resolve contradictions in biological activity data across different substituent analogs?

  • Methodological Answer :

  • SAR Analysis : Compare analogs with varying substituents (e.g., halogen vs. methyl groups) using bioactivity heatmaps (Table 1) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify significant differences in IC50 values across cell lines .
  • Structural Overlay : Superimpose X-ray structures to assess steric clashes or conformational changes .

Table 1 : Comparative Bioactivity of Substituent Analogs

Substituent (R)Anticancer IC50 (μM)Antimicrobial MIC (μg/mL)
4-Ethoxyphenyl12.3 ± 1.28.5 ± 0.7
4-Chlorophenyl9.8 ± 0.96.2 ± 0.5
3-Fluorophenyl15.6 ± 1.510.1 ± 1.0

Q. What in vivo experimental models are suitable for evaluating the pharmacokinetics and toxicity profile?

  • Methodological Answer :

  • Pharmacokinetics :
  • Rodent Models : Administer 10 mg/kg intravenously; measure plasma half-life (t₁/₂) via LC-MS/MS .
  • Tissue Distribution : Radiolabel compound (¹⁴C) to track accumulation in organs .
  • Toxicity :
  • Acute Toxicity : Single-dose escalation in mice (LD50 determination) .
  • Subchronic Studies : 28-day oral gavage in rats; monitor liver/kidney biomarkers .

Q. How do structural modifications (e.g., halogen substitution) impact target selectivity and potency?

  • Methodological Answer :

  • Halogen Effects :
  • 4-Cl : Enhances hydrophobic interactions, improving kinase inhibition (e.g., IC50 reduction from 15.6 to 9.8 μM) .
  • 3-F : Introduces steric hindrance, reducing off-target binding .
  • Selectivity Screening : Profile against a panel of 50 kinases to identify off-target effects .
  • Potency Optimization : Merge QSAR models with fragment-based drug design (FBDD) .

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